(3S,4S)-3-Methylnona-1,5-dien-4-ol
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Overview
Description
(3S,4S)-3-Methylnona-1,5-dien-4-ol: is an organic compound with a unique structure characterized by a nonane backbone with double bonds at positions 1 and 5, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methylnona-1,5-dien-4-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methylnona-1,5-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, tosyl chloride (TsCl).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides, tosylates.
Scientific Research Applications
(3S,4S)-3-Methylnona-1,5-dien-4-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism by which (3S,4S)-3-Methylnona-1,5-dien-4-ol exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Methyloctan-4-ol: Similar structure but lacks the double bonds.
(3R,4S)-4-Methyl-3-hexanol: A shorter chain analog with similar stereochemistry.
(3S,4S)-3-Methyl-1,5-hexadien-4-ol: Similar structure with a shorter carbon chain.
Uniqueness
(3S,4S)-3-Methylnona-1,5-dien-4-ol is unique due to its specific stereochemistry and the presence of double bonds, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
210036-31-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S,4S)-3-methylnona-1,5-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-10(11)9(3)5-2/h5,7-11H,2,4,6H2,1,3H3/t9-,10-/m0/s1 |
InChI Key |
XRKYXUAJVIKWKG-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC=C[C@@H]([C@@H](C)C=C)O |
Canonical SMILES |
CCCC=CC(C(C)C=C)O |
Origin of Product |
United States |
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